N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3OS/c23-18-9-4-10-19-21(18)25-22(28-19)26(15-17-8-5-13-24-14-17)20(27)12-11-16-6-2-1-3-7-16/h1-10,13-14H,11-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCWBSLVTSGDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, which is then functionalized to introduce the chlorobenzo and pyridinylmethyl groups. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzo moiety, where nucleophiles replace the chlorine atom
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions usually require a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets within biological systems. The compound can inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity. Additionally, it can interfere with cellular pathways involved in cancer cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorobenzothiazole Derivatives
N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
- Structural Difference : Chlorine substituent at the 6-position instead of the 4-position on the benzothiazole ring.
- Impact: Positional isomerism can alter electronic effects.
- Biological Activity : Both compounds share a propanamide backbone and pyridinylmethyl group, suggesting similar target affinities (e.g., kinase inhibition). However, substituent positioning may influence binding specificity or metabolic stability.
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
- Structural Differences :
- Chlorine at the 5-position and a methyl group at the 4-position on the benzothiazole.
- Pyridin-2-ylmethyl substituent instead of pyridin-3-ylmethyl.
- The pyridin-2-ylmethyl group may alter hydrogen-bonding interactions compared to the 3-ylmethyl isomer .
- Biological Activity : Demonstrated activity in inflammation and cancer pathways, suggesting benzothiazole derivatives broadly modulate these targets .
Substituted Benzothiazole-Propanamide Hybrids
N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide
- Structural Differences :
- Methyl group at the 4-position instead of chlorine.
- Butanamide chain with a phenylsulfonyl group replaces the propanamide-phenyl moiety.
- The elongated chain may enhance flexibility, affecting target binding .
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide
- Structural Differences :
- Methyl group at the 6-position on benzothiazole.
- Phenylthio group replaces the phenyl group in the propanamide chain.
- Impact : The phenylthio group enhances lipophilicity, which may improve blood-brain barrier penetration. The methyl group at the 6-position could stabilize the benzothiazole ring via steric protection .
Heterocyclic Core Variants
3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide
- Structural Differences: Thiazolidinone core instead of benzothiazole. Chromene substituent at the amide position.
- Chromene adds planar aromaticity, which may intercalate into DNA .
Data Tables for Comparative Analysis
Table 1: Molecular Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide | C22H18ClN3OS | 407.92 | 4-Cl, pyridin-3-ylmethyl |
| N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide | C22H18ClN3OS | 407.92 | 6-Cl, pyridin-3-ylmethyl |
| N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide | C23H21ClN3OS | 422.95 | 5-Cl, 4-CH3, pyridin-2-ylmethyl |
| N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide | C24H24N3O3S2 | 474.60 | 4-CH3, phenylsulfonyl, butanamide |
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a synthetic compound that belongs to the thiazole derivative class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 429.9 g/mol. The structure includes a chlorobenzo[d]thiazole moiety and a pyridine ring, which are significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H22ClN3OS |
| Molecular Weight | 429.9 g/mol |
| CAS Number | 922679-58-1 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study:
In vitro assays demonstrated that the compound exhibited significant cytotoxicity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin . Molecular docking studies indicated that the compound interacts with key proteins involved in cell cycle regulation, suggesting a mechanism involving apoptosis induction.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against several bacterial strains, showing effective inhibition.
Research Findings:
A study reported that the compound exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Gram-positive bacteria, indicating its potential as an antibacterial agent . The presence of the chlorobenzo[d]thiazole group is believed to enhance its interaction with bacterial cell membranes.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In animal models, the compound demonstrated significant reduction in inflammatory markers, suggesting its utility in treating conditions characterized by inflammation.
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
- Enzyme Inhibition : It inhibits enzymes such as acetylcholinesterase, which may contribute to its neuroprotective effects in models of Alzheimer's disease .
- Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and function, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
